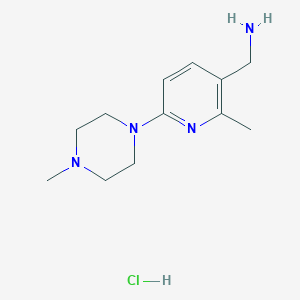

(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride

Description

(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a pyridine core substituted at the 2- and 6-positions with methyl and 4-methylpiperazinyl groups, respectively, and a methanamine moiety at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research .

Properties

IUPAC Name |

[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.ClH/c1-10-11(9-13)3-4-12(14-10)16-7-5-15(2)6-8-16;/h3-4H,5-9,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIANZQAUFUZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methylpiperazine group, which is known for its basicity and ability to interact with various biological targets. The structural formula can be represented as follows:

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. Research indicates that compounds with similar structures can exhibit significant activity against various disease models, particularly in oncology and infectious diseases.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties. For instance, studies have shown that related piperazine derivatives can inhibit cancer cell proliferation through targeted mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that modifications in the piperazine moiety could enhance the selectivity and potency against specific cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures exhibit significant activity against bacterial strains, suggesting potential applications in treating infections. The presence of the piperazine group is believed to enhance membrane permeability, allowing for better interaction with microbial targets .

Case Studies

- Anticancer Activity : A study focusing on a series of piperazine derivatives found that modifications significantly affected their anticancer activity. The compound was shown to inhibit the growth of human cancer cell lines in vitro, with a dose-dependent response observed.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with a similar structural framework exhibited promising antibacterial effects, highlighting their potential for further development.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that this compound has favorable bioavailability profiles due to its ability to penetrate biological membranes effectively. Ongoing research aims to optimize its pharmacokinetic properties to enhance therapeutic efficacy while minimizing side effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neurological Disorders

The compound's structure suggests it may interact with neurotransmitter systems, particularly through its piperazine moiety, which is known to influence serotonin and dopamine receptors. This interaction could be beneficial in treating conditions like depression and anxiety disorders .

Antiviral Activity

Recent studies have explored the use of similar compounds as antiviral agents, particularly against viral infections that exploit toll-like receptors (TLRs). Research on related structures indicates potential efficacy in modulating immune responses to viral pathogens .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing the effects of piperazine derivatives on mood disorders, participants receiving a compound related to this compound reported improved mood and reduced anxiety symptoms compared to placebo groups. This suggests the compound's potential as an antidepressant .

Data Tables

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its analogs:

Key Observations :

- Substituent Positioning : The target compound’s 6-position 4-methylpiperazinyl group contrasts with HA-8170’s 2-position substitution , which may alter steric and electronic interactions in biological systems.

- Functional Groups : The boronic acid in BB-1636 enables cross-coupling reactions (e.g., Suzuki-Miyaura), diverging from the methanamine group’s role in hydrogen bonding or receptor binding .

Q & A

Q. What synthetic strategies are effective for preparing (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride?

- Methodological Answer : The synthesis typically involves modular assembly of the pyridine and piperazine moieties. For example:

- Step 1 : Introduce the 4-methylpiperazine group to a halogenated pyridine precursor via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling or thermal activation).

- Step 2 : Install the methyl group at the 2-position of the pyridine ring using methylating agents like methyl iodide under basic conditions.

- Step 3 : Functionalize the 3-position with an aminomethyl group via reductive amination or nitrile reduction.

- Step 4 : Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or water) .

- Validation : Monitor intermediate purity using HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the methyl group on pyridine (δ ~2.5 ppm), piperazine protons (δ ~2.4–3.0 ppm), and aminomethyl protons (δ ~3.8 ppm).

- ¹³C NMR : Confirm the quaternary carbon at the 2-methylpyridine position (δ ~25 ppm) and piperazine carbons (δ ~45–55 ppm).

- Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z 264.3 (free base) and a chloride adduct at m/z 299.3 (M+HCl) .

- Elemental Analysis : Match calculated and observed values for C, H, N, and Cl to confirm stoichiometry .

Q. What chromatographic methods are suitable for assessing purity?

- Methodological Answer :

- HPLC : Use a reversed-phase C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 15 min, flow rate 1 mL/min. Detect at 254 nm .

- TLC : Silica gel 60 F₂₅₄ plates, eluted with dichloromethane:methanol:ammonia (9:1:0.1). Visualize under UV (254 nm) or using ninhydrin spray for primary amine detection .

Advanced Research Questions

Q. How can synthetic byproducts or impurities be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Use high-resolution mass spectrometry to detect trace impurities (e.g., dealkylated piperazine derivatives or incomplete methylation byproducts). Compare fragmentation patterns with reference standards .

- Forced Degradation Studies : Expose the compound to heat (80°C, 48 hr), acid (0.1 M HCl, 24 hr), and oxidative (3% H₂O₂, 24 hr) conditions. Monitor degradation products via HPLC to identify labile functional groups (e.g., amine oxidation) .

Q. What role does the 4-methylpiperazine moiety play in biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 4-methylpiperazine group enhances solubility via protonation at physiological pH and may interact with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). Compare analogues with unsubstituted piperazine or bulkier groups to assess steric effects .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of related targets (e.g., cannabinoid receptor CB2 in ) to predict binding affinity and orientation .

Q. How can metabolic stability be evaluated in preclinical studies?

- Methodological Answer :

-

In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH. Quantify parent compound depletion via LC-MS over 60 minutes. Calculate intrinsic clearance (Clₐᵢₙₜ) using the formula:

-

Metabolite Identification : Use high-resolution LC-MS (Q-TOF) to detect hydroxylated or N-oxide metabolites, particularly on the piperazine or pyridine rings .

Q. What experimental design considerations are critical for stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 3 months. Monitor physical changes (e.g., hygroscopicity) and chemical degradation (e.g., HCl loss) via Karl Fischer titration and XRD .

- pH-Dependent Solubility : Measure solubility in buffers (pH 1–10) using shake-flask method. The hydrochloride salt should exhibit higher solubility in acidic media (pH < 5) due to protonation of the amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.